![molecular formula C8H13N3O2S2 B1488578 2-amino-N-cyclopentylthiazole-5-sulfonamide CAS No. 2097968-43-7](/img/structure/B1488578.png)
2-amino-N-cyclopentylthiazole-5-sulfonamide
Overview
Description
Scientific Research Applications
Structural and Mechanistic Studies
- Sulfonamide Structure in Medications: Sulfonamides, such as 2-amino-N-cyclopentylthiazole-5-sulfonamide, are found in various medications, including celecoxib. Celecoxib contains a sulfonamide substituent and is contraindicated for patients with sulfonamide allergies, although scientific data on cross-reactivity among different sulfonamide-containing medications is not conclusive (Knowles, Shapiro, & Shear, 2001).
Applications in Eye Health
- Intraocular Pressure-Lowering Agents: Sulfonamides, including 2-amino derivatives, can be used to create metal complexes showing potential in lowering intraocular pressure in animals, suggesting a new class of eye health treatments (Supuran et al., 1998).
Carbonic Anhydrase Inhibition
- Inhibition Studies: Sulfonamides like 2-amino-N-cyclopentylthiazole-5-sulfonamide have been studied for inhibiting various human carbonic anhydrase isoforms, important for understanding their potential in treating conditions like glaucoma or other diseases where carbonic anhydrase activity is relevant (Abdoli et al., 2017).
Anticancer Applications
- Tumor-Associated Isozyme Inhibition: These compounds are also studied for their ability to inhibit tumor-associated isozymes, suggesting potential applications in cancer therapy (Ilies et al., 2003).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Properties: Some sulfonamides have shown promising results in inhibiting HIV, along with significant cytotoxicity, indicating potential as antiviral or antiproliferative agents (Shafique et al., 2018).
Additional Therapeutic Potentials
- Anticonvulsant Properties: Sulfonamides containing thiazole moieties have demonstrated anticonvulsant activities, suggesting potential in treating seizure disorders (Farag et al., 2012).
properties
IUPAC Name |
2-amino-N-cyclopentyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c9-8-10-5-7(14-8)15(12,13)11-6-3-1-2-4-6/h5-6,11H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGCSGMAGLOVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylthiazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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